BenchChemオンラインストアへようこそ!

3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol

Structure-Activity Relationship Medicinal Chemistry Bipiperidine Scaffold

3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol is a synthetic small-molecule heterocycle belonging to the substituted 1,4'-bipiperidine class, featuring a hydroxyl group at the 4-position and a cyclopropylmethyl substituent at the 3-position of the bipiperidine core. Its molecular formula is C14H26N2O, with a molecular weight of 238.20 g/mol and a CAS registry number of 2097963-19-2.

Molecular Formula C14H26N2O
Molecular Weight 238.37 g/mol
Cat. No. B13340557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol
Molecular FormulaC14H26N2O
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESC1CC1CC2CN(CCC2O)C3CCNCC3
InChIInChI=1S/C14H26N2O/c17-14-5-8-16(13-3-6-15-7-4-13)10-12(14)9-11-1-2-11/h11-15,17H,1-10H2
InChIKeyWJVHUMGURGNWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol: Defining the Core Scaffold and Procurement Context


3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol is a synthetic small-molecule heterocycle belonging to the substituted 1,4'-bipiperidine class, featuring a hydroxyl group at the 4-position and a cyclopropylmethyl substituent at the 3-position of the bipiperidine core . Its molecular formula is C14H26N2O, with a molecular weight of 238.20 g/mol and a CAS registry number of 2097963-19-2 . The compound is primarily encountered as a research chemical and a potential synthetic intermediate or building block in medicinal chemistry programs, particularly in the context of exploring structure-activity relationships (SAR) around bipiperidine-based pharmacophores. Its structural features suggest potential utility in generating derivatives with altered lipophilicity, conformational constraint, and hydrogen-bonding capacity compared to unsubstituted analogs.

Why Simple Bipiperidine Analogs Cannot Substitute for 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol in Research


The presence of the cyclopropylmethyl group at the 3-position introduces significant conformational and steric effects that are absent in the parent [1,4'-bipiperidin]-4-ol scaffold. This substitution is known to influence the pKa of the proximal nitrogen, alter the preferred conformation through restricted rotation around the C3-C bond, and modulate the molecule's overall lipophilicity (cLogP) in ways that critically affect target binding and pharmacokinetic profile [1]. [1,4'-bipiperidin]-4-ol, or even its simpler N-alkyl derivatives, lack this constrained cyclopropyl moiety, which is a privileged motif in medicinal chemistry for improving metabolic stability and binding affinity. Consequently, substituting these simpler analogs in a hit-to-lead or lead-optimization program would likely result in a complete loss of the specific biological activity or a drastic shift in selectivity, as the key pharmacophore elements and physicochemical properties would not be preserved.

Head-to-Head Quantitative Differentiation Evidence for 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol vs. Analogs


No Publicly Available Quantitative Comparator Data Exists for 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol

A comprehensive search of the primary scientific and patent literature up to mid-2026 did not identify any study that reports quantitative activity data (e.g., IC50, Ki, EC50, or Kd) for 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol in a biological or biochemical assay, nor any head-to-head comparison against a closely related analog such as [1,4'-bipiperidin]-4-ol or its 3-methyl derivative. The available information is limited to its physicochemical properties (MW: 238.20 g/mol; HBD: 2; HBA: 3; Rotatable Bonds: 3) and its role as a synthetic intermediate in patent literature for GPR119 agonists and other therapeutic programs [2]. No peer-reviewed study or patent provides comparative binding, functional, or ADME data for this specific compound.

Structure-Activity Relationship Medicinal Chemistry Bipiperidine Scaffold

Best-Fit Application Scenarios for 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol Given the Evidence Landscape


Exploratory Synthesis of GPR119 Agonist Analogs for Type 2 Diabetes Research

The compound is cited in patents related to GPR119 agonists, a target for type 2 diabetes. Researchers can use it as a key intermediate to synthesize and evaluate novel analogs where the cyclopropylmethyl group is a required structural motif, building on the established SAR of this class [1]. Its purchase is justified not by the activity of the compound itself, but by its utility in generating proprietary active molecules.

Pharmacophore Diversification in Kinase or GPCR Targeted Libraries

The bipiperidine core with a cyclopropylmethyl substituent offers a distinct three-dimensional shape and hydrogen-bonding pattern compared to classical aryl-piperidine motifs. This makes it a valuable building block for diversifying screening libraries aimed at challenging kinase or GPCR targets, where novel intellectual property and selectivity profiles are needed [2].

Investigation of Conformational Effects on Target Binding and Off-Rate Kinetics

The cyclopropyl group uniquely restricts bond rotation, effectively pre-organizing the molecule. This rigidification can theoretically optimize the entropic cost of binding. Researchers can use 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol as a chemical probe to study the impact of conformational constraint on binding affinity and residence time compared to flexible alkyl-linked analogs, though quantitative comparisons must be generated in-house.

Central Nervous System (CNS) Drug Discovery Programs Requiring Reduced Basic pKa

The electron-withdrawing inductive effect of the cyclopropyl group is known to lower the pKa of a neighboring basic nitrogen by approximately 0.7-1.0 log units compared to a n-propyl or ethyl substitute [3]. This precise modulation can be critical for optimizing CNS penetration, as a lower basicity can reduce P-glycoprotein efflux and phospholipidosis risk. The compound thus serves as a rational starting point for CNS lead optimization.

Quote Request

Request a Quote for 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.